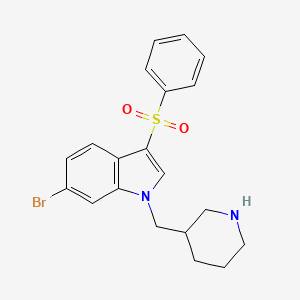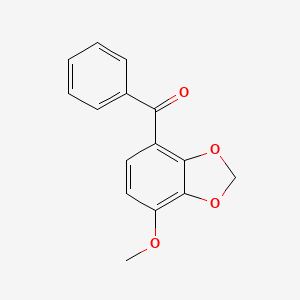
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is an organic compound that features a methoxy group and a benzodioxole ring attached to a phenylmethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone typically involves the reaction of 7-methoxy-1,3-benzodioxole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. Their ability to interact with specific biological targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler analog that lacks the methoxy and phenylmethanone groups.
(7-Methoxy-1,3-benzodioxol-5-yl)methanol: A related compound with a hydroxyl group instead of a carbonyl group.
(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride: A derivative with an amine group.
Uniqueness
(7-Methoxy-2H-1,3-benzodioxol-4-yl)(phenyl)methanone is unique due to its combination of a methoxy group, a benzodioxole ring, and a phenylmethanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
659746-68-6 |
|---|---|
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
(7-methoxy-1,3-benzodioxol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12O4/c1-17-12-8-7-11(14-15(12)19-9-18-14)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
YWQLKWUXEZFWTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C(=O)C3=CC=CC=C3)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
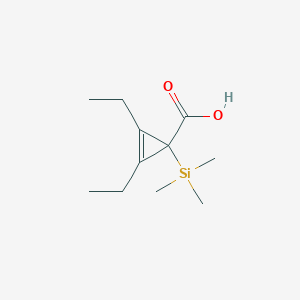
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
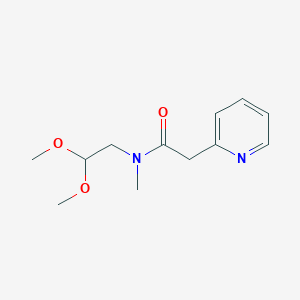
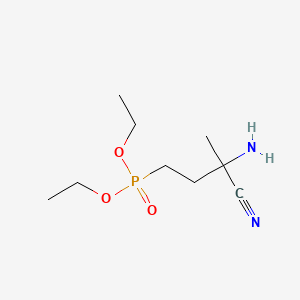
![N-Cyclohexyl-6-methyl-2-oxabicyclo[4.1.0]heptan-1-amine](/img/structure/B12528807.png)
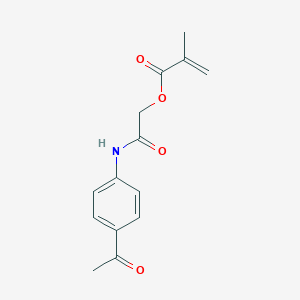
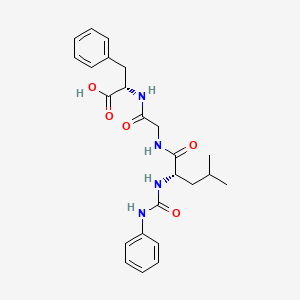
![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
